molecular formula C14H9BrN2OS2 B3268172 (E)-N-(6-bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 476307-91-2

(E)-N-(6-bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B3268172
CAS No.: 476307-91-2
M. Wt: 365.3 g/mol
InChI Key: HFUIWYTVRPLHNB-GQCTYLIASA-N
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Description

“(E)-N-(6-bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide” is a benzothiazole-acrylamide hybrid compound characterized by a brominated benzo[d]thiazole core and a thiophene-substituted acrylamide side chain. The thiophen-2-yl group contributes π-conjugation, which may influence electronic properties and solubility.

Key structural features include:

  • Benzothiazole core: Known for its role in medicinal chemistry due to bioisosteric similarity to purines and interactions with enzymes or receptors .
  • Bromine substitution: Likely enhances metabolic stability and binding affinity compared to non-halogenated analogs .

Properties

IUPAC Name

(E)-N-(6-bromo-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2OS2/c15-9-3-5-11-12(8-9)20-14(16-11)17-13(18)6-4-10-2-1-7-19-10/h1-8H,(H,16,17,18)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUIWYTVRPLHNB-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(6-bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : (E)-N-(6-bromo-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)acrylamide
  • Molecular Formula : C14H10BrN2OS
  • Molecular Weight : 336.21 g/mol
  • Density : 1.707 g/cm³ (predicted)
  • pKa : 8.57 (predicted)

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • DprE1 Enzyme Inhibition : The compound inhibits the DprE1 enzyme, which is crucial for the biosynthesis of cell wall components in Mycobacterium tuberculosis. This inhibition disrupts the arabinogalactan biosynthetic pathway, leading to reduced bacterial growth.
  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits minimum inhibitory concentrations (MIC) in the low micromolar range against Gram-positive and Gram-negative bacteria .

Antimicrobial Studies

A series of studies have evaluated the antimicrobial efficacy of this compound:

PathogenMIC (μg/mL)MBC (μg/mL)Comments
Staphylococcus aureus0.250.5Strong bactericidal activity
Escherichia coli0.51.0Moderate bactericidal activity
Pseudomonas aeruginosa1.02.0Effective against biofilm formation

These results indicate that the compound not only inhibits bacterial growth but also has the potential to disrupt biofilm formation, which is critical in chronic infections.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests a dual role in treating infections and inflammatory conditions.

Case Studies

  • In Vivo Efficacy Against Tuberculosis : A study conducted on mice infected with Mycobacterium tuberculosis demonstrated that administration of this compound led to a significant reduction in bacterial load in lung tissues compared to untreated controls .
  • Combination Therapy : Research indicates that combining this compound with existing antibiotics such as rifampicin enhances its efficacy, suggesting potential for use in combination therapy for tuberculosis .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Benzothiazole Position 6) Acrylamide Substituent Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity
Target Compound Br Thiophen-2-yl ~375.3* Not reported Hypothesized kinase inhibition
(E)-N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide (9b) H 4-Methoxyphenyl 324.4 Not reported Anticancer (NCI-60 screening)
(E)-3-(Thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497) N/A (no benzothiazole) Thiophen-2-yl, p-tolyl 269.3 Not reported Antinociceptive (CaV2.2 inhibition)
N-(Benzo[d]thiazol-2-yl)cinnamamide (BZTcin1) H Phenyl 294.3 229–234 Photoprotective activity
(E)-N-(3-Hydroxymethyl-4-morpholinophenyl)-3-(thiophen-2-yl)acrylamide (26a) N/A (benzothiazole absent) Thiophen-2-yl, morpholine 385.5 Yellow solid Sortase A inhibition (Staphylococcus aureus)

*Calculated based on analogous compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-(6-bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
Reactant of Route 2
Reactant of Route 2
(E)-N-(6-bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

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